Neodymium(III)acetatehydrate
Overview
Description
Neodymium(III)acetatehydrate is an inorganic compound composed of neodymium, a rare earth element, and acetate groups. It typically appears as a light purple solid and is known for its solubility in water and moderate solubility in strong mineral acids . The compound is often used in various industrial and scientific applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Neodymium(III)acetatehydrate can be synthesized through the neutralization reaction of neodymium oxide, neodymium hydroxide, or neodymium carbonate with acetic acid. The reactions are as follows :
- (6CH_3COOH + Nd_2O_3 \rightarrow 2Nd(CH_3COO)_3 + 3H_2O)
- (3CH_3COOH + Nd(OH)_3 \rightarrow Nd(CH_3COO)_3 + 3H_2O)
- (6CH_3COOH + Nd_2(CO_3)_3 \rightarrow 2Nd(CH_3COO)_3 + 3H_2O + 3CO_2 \uparrow)
Industrial Production Methods: In industrial settings, neodymium(III) acetate hydrate is produced by dissolving neodymium oxide in acetic acid under controlled conditions. The resulting solution is then crystallized to obtain the hydrate form .
Chemical Reactions Analysis
Types of Reactions: Neodymium(III)acetatehydrate undergoes various chemical reactions, including:
Oxidation: Neodymium in the +3 oxidation state is relatively stable and does not easily undergo further oxidation.
Reduction: Reduction reactions are less common for neodymium(III) acetate hydrate due to the stability of the +3 oxidation state.
Substitution: The acetate groups can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Not typically applicable due to the stability of the +3 state.
Reduction: Requires strong reducing agents, but not commonly performed.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled conditions.
Major Products Formed:
Oxidation: Not applicable.
Reduction: Not commonly performed.
Substitution: Formation of new coordination complexes with different ligands.
Scientific Research Applications
Neodymium(III)acetatehydrate is used in a wide range of scientific research applications, including :
Chemistry: As a doping agent in the synthesis of neodymium-doped silica glasses and yttrium silicate nanophosphors.
Biology: Limited direct applications, but its derivatives may be used in biological imaging and assays.
Medicine: Potential use in medical imaging and as a contrast agent.
Industry: Utilized in the manufacturing of glass, crystal, and capacitors.
Mechanism of Action
The mechanism of action of neodymium(III) acetate hydrate primarily involves its role as a coordination compound. The neodymium ion (Nd^3+) can coordinate with various ligands, forming stable complexes. These complexes can interact with different molecular targets, depending on the ligands involved. The pathways and specific interactions are determined by the nature of the ligands and the overall structure of the complex .
Comparison with Similar Compounds
- Cerium(III) acetate
- Praseodymium(III) acetate
- Samarium(III) acetate
- Europium(III) acetate
Comparison: Neodymium(III)acetatehydrate is unique due to its specific coordination properties and the stability of the neodymium ion in the +3 oxidation state. Compared to other similar compounds, it offers distinct advantages in terms of solubility and the formation of stable complexes. Each of the similar compounds listed above has its own unique properties and applications, but neodymium(III) acetate hydrate is particularly valued for its use in glass manufacturing and scientific research .
Properties
IUPAC Name |
neodymium(3+);triacetate;hydrate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Nd.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2/q;;;+3;/p-3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQPBTKWMZBSCT-UHFFFAOYSA-K | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Nd+3] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NdO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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